molecular formula C14H19NO4 B256822 2-(4-morpholinyl)ethyl 4-methoxybenzoate

2-(4-morpholinyl)ethyl 4-methoxybenzoate

Cat. No.: B256822
M. Wt: 265.3 g/mol
InChI Key: DPHOKLZALQVXFM-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)ethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, where the ethyl group is substituted with a morpholine ring. This structural feature also increases metabolic stability, making it relevant in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

2-morpholin-4-ylethyl 4-methoxybenzoate

InChI

InChI=1S/C14H19NO4/c1-17-13-4-2-12(3-5-13)14(16)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3

InChI Key

DPHOKLZALQVXFM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCN2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)ethyl 4-methoxybenzoate typically involves the esterification of 4-methoxy-benzoic acid with 2-morpholin-4-yl-ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-morpholinyl)ethyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-morpholinyl)ethyl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)ethyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester and methoxy groups can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-morpholinyl)ethyl 4-methoxybenzoate with structurally or functionally related compounds, highlighting key differences in properties, synthesis, and applications:

Compound Name Structure Molecular Formula Key Properties Applications Reference
This compound 4-Methoxybenzoate ester with a 4-morpholinylethyl chain C₁₄H₁₇NO₄ Polar, hydrogen-bonding capacity, enhanced metabolic stability Potential use in prodrugs, surfactants, or as intermediates in organic synthesis
Ethyl 4-methoxybenzoate Simple ethyl ester of 4-methoxybenzoic acid C₁₀H₁₂O₃ Clear yellow liquid, fruity odor, low polarity Flavoring agent, organic synthesis intermediate
Ethyl 4-(morpholinosulfonyl)benzoate Ethyl ester with a 4-(morpholinosulfonyl) substituent C₁₃H₁₇NO₅S High polarity due to sulfonyl group Synthetic intermediate for sulfonamide-based pharmaceuticals
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate Phenacyl ester with bromophenyl and methoxy groups C₁₆H₁₃BrO₄ Crystalline solid, photo-removable protecting group Protecting group for carboxylic acids in photochemical reactions
Isopentyl 4-methoxybenzoate Branched alkyl ester (isopentyl group) C₁₃H₁₈O₃ Higher lipophilicity than ethyl esters Cosmetics, fragrances, or hydrophobic drug formulations
Pravadoline (WIN 48,098) Indole derivative with 4-methoxybenzoyl and 4-morpholinylethyl groups C₂₄H₂₆N₂O₃ Cannabinoid receptor ligand, pharmacological activity Research tool for studying cannabinoid receptors
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Thiazole-containing ester with morpholine sulfonyl group C₁₈H₂₂N₃O₅S₂ Potential biological activity due to thiazole and sulfonyl groups Antimicrobial or enzyme inhibition studies

Key Differences and Insights

Polarity and Solubility: The morpholinyl ethyl group in the target compound increases polarity compared to simple alkyl esters (e.g., ethyl or isopentyl 4-methoxybenzoate), enhancing solubility in polar solvents like water or ethanol . Sulfonyl-containing analogs (e.g., ethyl 4-(morpholinosulfonyl)benzoate) exhibit even higher polarity due to the strong electron-withdrawing sulfonyl group .

Synthetic Utility :

  • Phenacyl esters (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) are valued as photo-removable protecting groups, whereas the morpholinyl ethyl group in the target compound may offer alternative deprotection pathways or stability under physiological conditions .

Biological Relevance: Pravadoline demonstrates that the 4-methoxybenzoyl group, when combined with a morpholinylethyl chain, can interact with cannabinoid receptors. Thiazole-containing analogs (e.g., ) highlight how heterocyclic modifications can introduce biological activity, though the target compound’s simpler structure may prioritize synthetic accessibility over targeted bioactivity .

Physicochemical Properties :

  • Branched alkyl esters (e.g., isopentyl 4-methoxybenzoate) are more lipophilic, making them suitable for hydrophobic applications, whereas the morpholinyl ethyl group balances lipophilicity and polarity for diverse formulation needs .

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